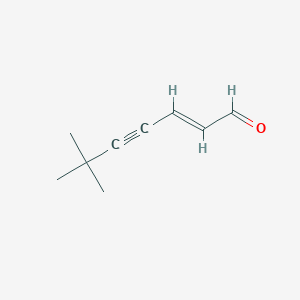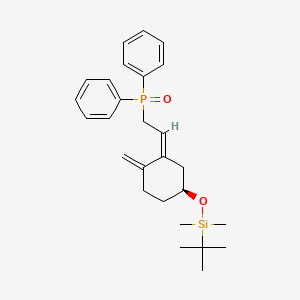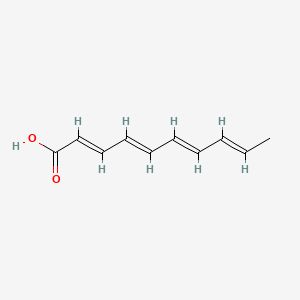
RHODIUM (III) BROMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Rhodium(III) bromide's synthesis often involves oxidative conditions leading to C-C, C-N, and C-O bond formation, highlighting its utility in direct functionalization of C-H bonds. This process is facilitated by various arene substrates bearing nitrogen and oxygen directing groups, coupling with unsaturated partners like alkenes and alkynes, demonstrating Rh(III)'s capacity for efficient, step-economic transformations of readily available materials into value-added molecules (Song, Wang, & Li, 2012).
Molecular Structure Analysis
The molecular structure of rhodium(III) bromide complexes can vary significantly based on the ligands present. Structures featuring planar trianionic ligands with axial positions occupied by halides demonstrate the flexibility and adaptability of rhodium(III) centers in forming octahedral complexes, crucial for its reactivity and catalytic properties (Fujita et al., 2018).
Chemical Reactions and Properties
Rhodium(III) bromide catalyzes ortho brominations and iodinations of various substrates by C-H bond activations, showcasing its broad utility in chemical synthesis. These reactions pave the way for subsequent functionalizations, including cross-coupling, to yield structurally diverse and complex organic compounds (Cheng, Dong, Parthasarathy, & Bolm, 2017).
Physical Properties Analysis
The crystal structure and physical properties of rhodium(III) bromide complexes have been extensively studied, revealing insights into their coordination environments and bonding characteristics. For example, the structure of bromo[tris(2-vinylphenyl)phosphine]rhodium(I) provides detailed information on the coordination geometry around rhodium, which is crucial for understanding its reactivity and physical properties (Nave & Truter, 1973).
Chemical Properties Analysis
The chemical properties of rhodium(III) bromide, including its reactivity towards different substrates and ligands, demonstrate its versatility as a catalyst. For instance, its ability to form stable complexes with acyclic diaminedithioether ligands showcases the diverse chemical environments rhodium(III) can accommodate, influencing its catalytic activity and selectivity in organic transformations (Akgun et al., 2010).
Aplicaciones Científicas De Investigación
1. Adsorption on Activated Carbon
- Summary of Application: Rhodium (III) Bromide is used in the study of the adsorption mechanism of Rh(III) ions on activated carbon. This process is reversible, meaning Rh(III) ions can be stripped from the activated carbon back into the solution .
- Methods of Application: The study involved the use of activated carbon ORGANOSORB 10—AA for the adsorption process .
2. Preparation of Coordination Complex
- Summary of Application: Rhodium (III) Bromide hydrate is used to prepare coordination complex, specifically trans-dibromotetrakis (pyridine)rhodium (III) bromide hexahydrate .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
3. Synthesis of Other Rhodium Halides
- Summary of Application: Rhodium (III) Bromide is a starting material for the synthesis of other rhodium halides .
- Methods of Application: For example, it reacts with bromine trifluoride to form rhodium (IV) fluoride and with aqueous potassium iodide to form rhodium (III) iodide .
- Results: The source does not provide specific results or outcomes obtained from this application .
4. Preparation of Rhodium Nanoparticles
- Summary of Application: Rhodium (III) Bromide hydrate is used in the preparation of rhodium nanoparticles .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
5. Fabrication of Crucibles for Laboratory Furnaces
- Summary of Application: Rhodium is added to platinum to improve its hardness and reduce the thermal expansion coefficient. Pt-Rh alloys are used for fabrication of crucibles for laboratory furnaces .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The source does not provide specific results or outcomes obtained from this application .
6. Synthesis of Rhodium(IV) Fluoride
- Summary of Application: Rhodium (III) Bromide is used as a starting material for the synthesis of other rhodium halides, such as Rhodium(IV) Fluoride .
- Methods of Application: Rhodium (III) Bromide reacts with bromine trifluoride to form Rhodium(IV) Fluoride .
- Results: The source does not provide specific results or outcomes obtained from this application .
7. Synthesis of Rhodium(III) Iodide
- Summary of Application: Rhodium (III) Bromide is used as a starting material for the synthesis of other rhodium halides, such as Rhodium(III) Iodide .
- Methods of Application: Rhodium (III) Bromide reacts with aqueous potassium iodide to form Rhodium(III) Iodide .
- Results: The source does not provide specific results or outcomes obtained from this application .
Propiedades
Número CAS |
123333-87-9 |
|---|---|
Nombre del producto |
RHODIUM (III) BROMIDE |
Fórmula molecular |
Br3Rh |
Peso molecular |
342.62 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)